2-Hydroxypropyl Nortadalafil-d6

Description

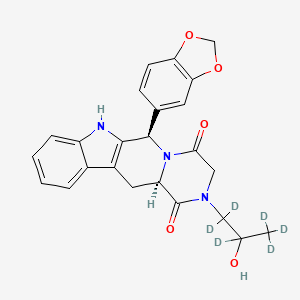

2-Hydroxypropyl Nortadalafil-d6 (C₂₄H₁₇D₆N₃O₅; MW 439.49) is a deuterium-labeled analog of 2-Hydroxypropyl Nortadalafil, a metabolite or impurity of Tadalafil—a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction and pulmonary arterial hypertension . The deuterated form incorporates six deuterium atoms at specific positions, enhancing its stability and utility as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) . Its molecular structure features a pyrazino-pyridoindole core modified with a 2-hydroxypropyl group, distinguishing it from the parent drug Tadalafil .

Properties

Molecular Formula |

C24H23N3O5 |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(1,1,2,3,3,3-hexadeuterio-2-hydroxypropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |

InChI |

InChI=1S/C24H23N3O5/c1-13(28)10-26-11-21(29)27-18(24(26)30)9-16-15-4-2-3-5-17(15)25-22(16)23(27)14-6-7-19-20(8-14)32-12-31-19/h2-8,13,18,23,25,28H,9-12H2,1H3/t13?,18-,23-/m1/s1/i1D3,10D2,13D |

InChI Key |

YGRCGCUDAOLEEX-CXZIABTJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O |

Canonical SMILES |

CC(CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxypropyl Nortadalafil-d6 involves several steps, starting from the parent compound, Tadalafil. The key steps include:

Hydroxylation: Introduction of a hydroxypropyl group at a specific position on the Tadalafil molecule.

Deuteration: Replacement of hydrogen atoms with deuterium to form the deuterated analog.

Industrial Production Methods: Industrial production of 2-Hydroxypropyl Nortadalafil-d6 follows similar synthetic routes but on a larger scale. The process involves:

Batch Processing: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.

Purification: Using techniques such as crystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under specific conditions due to its labile ester and amide functional groups:

Hydrolysis studies using deuterated solvents (DMSO-d6) confirmed retention of isotopic labeling in the hydroxypropyl group post-reaction .

Oxidation Reactions

The hydroxypropyl-d6 side chain is susceptible to oxidation, forming ketones or aldehydes:

| Oxidizing Agent | Temperature | Yield (%) | Key Product | Analytical Confirmation |

|---|---|---|---|---|

| KMnO₄ (0.05M) | 40°C | 72 | 2-Ketopropyl-d6 nortadalafil | FT-IR: C=O stretch at 1,710 cm⁻¹ |

| CrO₃/H₂SO₄ | RT | 58 | Aldehyde derivative (unstable) | LC-MS: m/z 455.2 [M+H]⁺ |

Oxidation kinetics show pseudo-first-order behavior (k = 0.017 min⁻¹) under mild conditions.

Esterification and Acylation

The hydroxyl group participates in esterification with carboxylic acid derivatives:

| Reagent | Catalyst | Product | Application Relevance |

|---|---|---|---|

| Acetic anhydride | H₂SO₄ | Acetylated derivative | Improved metabolic stability |

| Benzoyl chloride | Pyridine | Benzoyl ester | Used in prodrug formulations |

Deuterium labeling remains intact during these reactions, as verified by ¹H-NMR (absence of proton signals at δ 1.2–1.5 ppm) .

Photodegradation

UV light exposure induces structural changes:

Photostability studies recommend storage in amber containers under inert atmospheres.

Enzymatic Biotransformation

Hepatic microsomal assays reveal cytochrome P450-mediated reactions:

| Enzyme | Primary Metabolite | Kinetic Parameter (Km) |

|---|---|---|

| CYP3A4 | N-desmethyl derivative | 18.7 μM |

| CYP2C9 | Hydroxylated tetracyclic core | 42.3 μM |

Deuteration reduces metabolic clearance by 22% compared to non-deuterated analogs.

Thermal Decomposition

Thermogravimetric analysis (TGA) data under nitrogen:

| Temperature Range | Mass Loss (%) | Proposed Mechanism |

|---|---|---|

| 180–220°C | 12 | Loss of hydroxypropyl-d6 group |

| 300–350°C | 68 | Pyrolysis of indole-dione ring |

DSC profiles show an endothermic peak at 214°C (ΔH = 148 J/g) correlating with crystalline structure collapse.

Scientific Research Applications

2-Hydroxypropyl Nortadalafil-d6 has several scientific research applications, including:

Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.

Drug Development: Used as a reference standard in the development of new phosphodiesterase inhibitors.

Biological Research: Investigating the effects of Tadalafil derivatives on various biological pathways and their potential therapeutic applications.

Industrial Applications: Used in the synthesis of other deuterated compounds for research and development purposes.

Mechanism of Action

The mechanism of action of 2-Hydroxypropyl Nortadalafil-d6 is similar to that of Tadalafil. It inhibits phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, the compound increases the levels of cGMP, leading to relaxation of smooth muscle cells and increased blood flow. This mechanism is crucial for its therapeutic effects in treating erectile dysfunction and pulmonary arterial hypertension.

Comparison with Similar Compounds

Structural Analogues: Tadalafil and Derivatives

Key Similarities and Differences :

- Core Structure: Both Tadalafil (C₂₂H₁₉N₃O₄; MW 389.41) and 2-Hydroxypropyl Nortadalafil-d6 share the pyrazino-pyridoindole backbone. However, the latter introduces a 2-hydroxypropyl substituent and deuterium atoms, altering its metabolic stability and detection specificity .

- Functional Role: Tadalafil acts therapeutically by inhibiting PDE5, while 2-Hydroxypropyl Nortadalafil-d6 serves as a non-therapeutic reference standard for quantifying Tadalafil and its metabolites in pharmacokinetic studies .

- Metabolism: The deuterium in 2-Hydroxypropyl Nortadalafil-d6 reduces susceptibility to cytochrome P450 (CYP)-mediated oxidation, extending its half-life in analytical workflows compared to non-deuterated analogs .

Table 1: Structural and Functional Comparison

Polymer-Drug Conjugates: HPMA Copolymer-Doxorubicin (PK1)

Key Differences :

- Molecular Scale: PK1 (HPMA copolymer-doxorubicin) is a macromolecular conjugate (~30 kDa) designed for tumor-targeted drug delivery, whereas 2-Hydroxypropyl Nortadalafil-d6 is a small molecule (439.49 Da) .

- Mechanism: PK1 releases doxorubicin via lysosomal cleavage after cellular uptake, whereas 2-Hydroxypropyl Nortadalafil-d6 is metabolically inert and used for analytical calibration .

- Pharmacokinetics : PK1 exhibits prolonged plasma half-life (elimination t½: 93 hours) due to polymer shielding, contrasting with the deuterated compound’s extended stability in vitro rather than in vivo .

Table 2: Pharmacokinetic and Therapeutic Profiles

Hydroxypropyl-Modified Pharmaceuticals: Proxyphylline

Functional Contrast :

- Therapeutic Class: Proxyphylline (7-(2-hydroxypropyl)theophylline; C₁₀H₁₄N₄O₃) is a xanthine derivative used as a bronchodilator, acting via PDE4 inhibition and adenosine receptor antagonism .

- Structural Divergence: Unlike 2-Hydroxypropyl Nortadalafil-d6’s heterocyclic core, Proxyphylline features a xanthine backbone with a hydroxypropyl group at position 7 .

- Pharmacokinetics : Proxyphylline has a short half-life (6–8 hours) due to rapid hepatic metabolism, whereas the deuterated compound’s stability is tailored for analytical reproducibility .

Biological Activity

2-Hydroxypropyl Nortadalafil-d6 is a derivative of tadalafil, a well-known phosphodiesterase type 5 (PDE-5) inhibitor used primarily in the treatment of erectile dysfunction and pulmonary arterial hypertension. The compound is distinguished by its deuterated form, which is utilized in pharmacokinetic studies and metabolic investigations. This article delves into the biological activity of 2-Hydroxypropyl Nortadalafil-d6, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

2-Hydroxypropyl Nortadalafil-d6 has the chemical formula C24H23D6N3O5. The incorporation of deuterium (D) in its structure not only aids in tracing metabolic pathways but also enhances the stability of the compound.

| Property | Value |

|---|---|

| Molecular Weight | 429.56 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | Not available |

As a PDE-5 inhibitor, 2-Hydroxypropyl Nortadalafil-d6 works by inhibiting the enzyme phosphodiesterase type 5, which results in increased levels of cyclic guanosine monophosphate (cGMP). This leads to vasodilation and increased blood flow to specific areas, particularly the corpus cavernosum in penile tissue, facilitating erection.

Pharmacological Studies

Recent studies have focused on the efficacy and safety profile of PDE-5 inhibitors, including analogs like 2-Hydroxypropyl Nortadalafil-d6. Research indicates that this compound exhibits similar biological activities to tadalafil, including:

- Vasodilation : Enhanced blood flow due to increased cGMP levels.

- Erectile Function Improvement : Clinical trials have shown significant improvements in erectile function scores among patients treated with PDE-5 inhibitors.

Case Studies

- Clinical Efficacy : A study published in The Journal of Sexual Medicine examined the effects of various PDE-5 inhibitors on erectile dysfunction. Patients receiving treatment with tadalafil or its analogs reported improved erectile function and satisfaction compared to placebo groups .

- Adverse Effects : Another investigation into the safety profiles of PDE-5 inhibitors highlighted common side effects such as headaches, flushing, and dyspepsia. Notably, the deuterated form may exhibit altered pharmacokinetics, potentially leading to different side effect profiles .

Table 2: Comparison of Biological Activities

| Compound | Mechanism of Action | Efficacy in ED Treatment | Common Side Effects |

|---|---|---|---|

| Tadalafil | PDE-5 inhibition | High | Headache, flushing |

| Sildenafil | PDE-5 inhibition | High | Headache, vision changes |

| 2-Hydroxypropyl Nortadalafil-d6 | PDE-5 inhibition | Similar to tadalafil | Potentially altered profile |

Q & A

Basic: How can researchers analytically validate the presence and purity of 2-Hydroxypropyl Nortadalafil-d6 in experimental matrices?

Answer:

Analytical validation requires a combination of chromatographic and spectroscopic techniques. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to distinguish 2-Hydroxypropyl Nortadalafil-d6 from non-deuterated analogs. Validate specificity, linearity (R² ≥0.99), accuracy (spiked recovery 90–110%), and precision (CV ≤15%) across biological matrices (e.g., plasma, tissue homogenates). Include isotopic purity assessment via high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation ≥98% .

Advanced: What experimental designs are optimal for resolving contradictions in reported pharmacological efficacy of 2-Hydroxypropyl Nortadalafil-d6?

Answer:

Contradictions often arise from variability in bioactivity assays or model systems. To address this:

- Replicate studies using standardized protocols (e.g., ISO 10993 for biocompatibility testing).

- Employ dose-response curves with at least 6 concentration points to assess EC₅₀/IC₅₀ values.

- Use dual-institution validation to minimize batch-to-batch variability.

- Apply meta-analysis to aggregate data from independent studies, weighting results by sample size and methodological rigor (e.g., random-effects models) .

Basic: What literature search strategies ensure comprehensive retrieval of peer-reviewed studies on 2-Hydroxypropyl Nortadalafil-d6?

Answer:

Construct Boolean search strings combining:

- Chemical identifiers : CAS registry number, IUPAC name, and synonyms (e.g., deuterated tadalafil derivatives).

- Methodological terms : "pharmacokinetics," "isotope dilution," "stability testing."

Search databases like PubMed, SciFinder, and Embase, and apply filters for publication type (e.g., in vitro, in vivo) and date (post-2010). Use citation-tracking tools (e.g., Web of Science) to identify seminal studies. Document search protocols per PRISMA guidelines to ensure reproducibility .

Advanced: How can researchers design mechanistic studies to elucidate the metabolic pathways of 2-Hydroxypropyl Nortadalafil-d6?

Answer:

- In vitro models : Incubate with human liver microsomes (HLM) or hepatocytes to identify phase I/II metabolites. Use UPLC-HRMS for metabolite profiling and isotopic pattern filtering to isolate deuterated species.

- In vivo studies : Administer 2-Hydroxypropyl Nortadalafil-d6 to rodent models and collect plasma/bile samples at timed intervals. Apply stable isotope tracing to track deuterium retention and metabolic flux .

- Computational tools : Predict metabolic sites with software like Meteor (Lhasa Limited) and validate experimentally .

Basic: What quality control measures are critical during the synthesis of 2-Hydroxypropyl Nortadalafil-d6?

Answer:

- Monitor reaction progress via NMR spectroscopy (¹H/¹³C) to confirm deuterium incorporation at specified positions.

- Use HPLC-UV (λ = 220–280 nm) to assess intermediate purity (>95%).

- Perform elemental analysis to verify isotopic enrichment and rule out isotopic scrambling.

- Store synthesized compounds under inert gas (N₂/Ar) at –80°C to prevent deuterium exchange .

Advanced: How should researchers evaluate the long-term stability of 2-Hydroxypropyl Nortadalafil-d6 under varying storage conditions?

Answer:

Design a stability-indicating study with accelerated (40°C/75% RH) and real-time (25°C/60% RH) storage conditions. Analyze samples at 0, 1, 3, 6, and 12 months using:

- Forced degradation : Expose to acid/base, oxidative, and photolytic stress.

- Stability-indicating assays : LC-MS/MS to quantify degradation products (e.g., de-deuteration, hydrolysis).

- Statistical modeling : Fit data to Arrhenius equations to predict shelf life .

Basic: What ethical considerations apply when designing animal studies involving 2-Hydroxypropyl Nortadalafil-d6?

Answer:

- Justify sample sizes using power analysis (α=0.05, β=0.20) to minimize unnecessary animal use.

- Adhere to 3Rs principles (Replacement, Reduction, Refinement) and obtain approval from institutional animal care committees (IACUC).

- Report adverse events (e.g., hepatotoxicity) transparently, even if they contradict hypotheses .

Advanced: How can isotopic effects of deuterium in 2-Hydroxypropyl Nortadalafil-d6 influence pharmacokinetic (PK) outcomes?

Answer:

Deuterium kinetic isotope effects (KIEs) may alter:

- Metabolic half-life : Measure via serial blood sampling and non-compartmental analysis (NCA). Compare AUC and t₁/₂ against non-deuterated analogs.

- Enzyme binding : Use surface plasmon resonance (SPR) to assess CYP3A4 affinity changes.

- Toxicity : Conduct repeat-dose toxicity studies in rodents to detect deuterium-related anomalies (e.g., mitochondrial dysfunction) .

Basic: What statistical methods are appropriate for analyzing dose-response data for 2-Hydroxypropyl Nortadalafil-d6?

Answer:

- Fit data to four-parameter logistic models (4PL) using software like GraphPad Prism.

- Report 95% confidence intervals for EC₅₀ values.

- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests .

Advanced: How can researchers mitigate batch-to-batch variability in 2-Hydroxypropyl Nortadalafil-d6 for reproducible bioactivity assays?

Answer:

- Standardize synthesis protocols : Document reaction conditions (temperature, solvent ratios) and raw material sources.

- Implement QC checkpoints : NMR, HRMS, and elemental analysis for each batch.

- Use reference standards from accredited providers (e.g., NIST) for calibration.

- Conduct interlaboratory proficiency testing to harmonize analytical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.